molecular formula C13H14N2O3S B11847465 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid

Cat. No.: B11847465
M. Wt: 278.33 g/mol
InChI Key: NJPAUBZGGBOIGW-UHFFFAOYSA-N
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Description

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid (CAS 886500-77-2) is a synthetically produced quinazolinone derivative with a molecular formula of C13H14N2O3S and a molecular weight of 278.33 g/mol . This compound serves as a valuable building block in medicinal chemistry and scientific research, particularly for the synthesis of more complex molecules with potential biological activity . Quinazolinone derivatives are extensively studied for their diverse biological properties. Research into similar analogs has demonstrated significant scientific applications, including antimicrobial activity against various strains of bacteria and fungi, as well as antitumor potential through the inhibition of cancer cell proliferation . The structure of this compound, featuring a quinazolinone core substituted with an ethyl group and a thioacetic acid side chain, makes it a versatile intermediate for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is offered with a high level of purity and should be handled by qualified professionals in a laboratory setting.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

2-(3-ethyl-6-methyl-4-oxoquinazolin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C13H14N2O3S/c1-3-15-12(18)9-6-8(2)4-5-10(9)14-13(15)19-7-11(16)17/h4-6H,3,7H2,1-2H3,(H,16,17)

InChI Key

NJPAUBZGGBOIGW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(C=CC(=C2)C)N=C1SCC(=O)O

Origin of Product

United States

Preparation Methods

Solvent and Base Selection

DMF outperforms acetone or THF in solubilizing intermediates and facilitating nucleophilic substitution. Potassium carbonate, a mild base, effectively deprotonates the thiol without promoting side reactions.

Temperature and Time

Elevated temperatures (50–60°C) accelerate the reaction but may degrade heat-sensitive intermediates. A 5-hour reaction window balances efficiency and product stability.

Substituent Effects

The 6-methyl group enhances electron density at the quinazolinone core, improving reaction rates compared to electron-withdrawing substituents (e.g., Cl).

Analytical and Spectroscopic Characterization

4.1 Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d6) :

    • δ 1.23 (t, J = 7.0 Hz, 3H, CH₂CH₃)

    • δ 2.45 (s, 3H, C6-CH₃)

    • δ 4.15 (q, J = 7.0 Hz, 2H, CH₂CH₃)

    • δ 4.99 (s, 2H, SCH₂CO)

    • δ 7.42–8.09 (m, 3H, aromatic protons).

4.2 Infrared (IR) Spectroscopy :

  • 1732 cm⁻¹ (C=O ester, intermediate)

  • 1680 cm⁻¹ (C=O quinazolinone)

  • 1250 cm⁻¹ (C-S stretch).

4.3 Melting Point : 185–187°C (consistent with purified product).

Challenges and Alternative Methodologies

Low Yields in Thiol Formation

Electron-withdrawing groups on the anthranilic acid precursor reduce thiol nucleophilicity, necessitating stoichiometric base or prolonged reaction times.

Purification Difficulties

The final product’s polar nature complicates crystallization. Gradient column chromatography (ethyl acetate/hexane) is recommended for purification.

Alternative Routes

Microwave-assisted synthesis reduces reaction time by 40% but requires specialized equipment. Enzymatic hydrolysis of the ethyl ester offers greener alternatives but remains under exploration.

Chemical Reactions Analysis

Types of Reactions

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazolinone core can be reduced to its corresponding dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alcohols, amines, and other nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydroquinazoline derivatives

    Substitution: Esters, amides

Scientific Research Applications

Biological Activities

Research indicates that compounds related to quinazoline derivatives often exhibit significant biological activities, including:

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid. For instance, derivatives designed from quinazoline structures have shown efficacy against various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis . The compound's structural features may facilitate interactions with cellular targets involved in cancer progression.

Antimicrobial Properties

Compounds containing the quinazoline core have been evaluated for their antimicrobial properties. Research has demonstrated that certain derivatives exhibit activity against a range of pathogens, including bacteria and fungi . This suggests that this compound could be further explored for its potential as an antimicrobial agent.

Acetylcholinesterase Inhibition

There is emerging evidence supporting the role of quinazoline derivatives as acetylcholinesterase inhibitors, which are crucial for the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structures have demonstrated promising inhibitory activity against acetylcholinesterase, potentially aiding in the management of cognitive decline associated with such conditions .

Synthesis and Mechanism

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process may include cyclization reactions to form the quinazoline ring and subsequent thiol-acetic acid coupling to yield the final product.

Case Studies

Case Study 1: Anticancer Activity Evaluation
In a study evaluating the anticancer properties of various quinazoline derivatives, compounds similar to this compound were tested against breast cancer cell lines (MDA-MB 231). Results indicated significant cytotoxic effects at micromolar concentrations, suggesting a potential lead for further development in cancer therapeutics .

Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial activity of quinazoline derivatives reported that compounds with structural similarities to this compound exhibited notable activity against Mycobacterium smegmatis and other bacterial strains. These findings support further investigation into their mechanism of action and efficacy in clinical settings .

Mechanism of Action

The mechanism of action of 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Solubility and Toxicity : Esterified derivatives (e.g., 6a) may have reduced aqueous solubility compared to carboxylic acids but lower toxicity. Sodium salts (QAC-5) demonstrate higher bioavailability but increased toxicity .

Physicochemical and Pharmacokinetic Properties

A comparative analysis of log P (lipophilicity) and toxicity predictions:

Compound log P log D (pH 7) Toxicity Prediction Reference
Target compound ~2.8* ~1.5* Moderate (inferred)
2-((5-Methyl-triazinoindol-3-yl)thio)acetamide [1] 3.1 2.2 Low (experimental)
QAC-5 (sodium salt) [5] 1.9 -1.2 High (in vivo sperm motility)
9a (cyclopropyl derivative) [3] 2.5 1.8 Low (predicted)

*Estimated using analogous quinazolinone derivatives .

Key Findings:

  • The target compound’s log P (~2.8) aligns with Lipinski’s "rule of five," suggesting favorable oral bioavailability .
  • Sodium salts (e.g., QAC-5) exhibit lower log D values due to ionization, enhancing solubility but increasing toxicity risks .

Biological Activity

2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, identified by its CAS number 886500-77-2, is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₄N₂O₃S
Molecular Weight278.327 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point495.4 ± 55.0 °C at 760 mmHg
Flash Point253.4 ± 31.5 °C

Antimicrobial Activity

Research indicates that derivatives of quinazolinones, including those related to this compound, exhibit notable antimicrobial properties. For instance, studies have demonstrated that certain quinazolinone derivatives possess significant antibacterial and antifungal activities against various pathogens . The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Antitumor Activity

Several studies have reported the antitumor effects of compounds related to this quinazolinone structure. For example, derivatives have shown efficacy in inhibiting the proliferation of cancer cell lines such as HepG2 and MCF7. The IC50 values for these compounds suggest a promising activity profile, with some derivatives outperforming standard chemotherapeutic agents .

Anticonvulsant Effects

The anticonvulsant potential of quinazolinone derivatives has been explored in various models. Compounds have been shown to exhibit significant protective effects against seizures induced by chemical agents in animal models . This activity is believed to be mediated through modulation of neurotransmitter systems and ion channels.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Studies have indicated that substituents on the quinazolinone core can significantly alter potency and selectivity against biological targets. For example, electron-donating groups have been correlated with enhanced activity in quorum sensing inhibition assays .

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several quinazolinone derivatives against clinical isolates of bacteria and fungi. The results indicated that compounds with a thioether linkage exhibited superior activity compared to their non-thioether counterparts, highlighting the importance of this functional group in enhancing biological activity .

Antitumor Efficacy Assessment

In a study assessing the antitumor properties of various quinazolinone derivatives, it was found that specific modifications at the 6-position significantly increased cytotoxicity against breast cancer cell lines. The most potent compound showed an IC50 value below 10 µM, suggesting its potential as a lead compound for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((3-Ethyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetic acid, and what key reaction conditions are critical for reproducibility?

  • Answer: The synthesis typically involves multi-step routes, starting with the formation of the quinazolinone core followed by thioether linkage with acetic acid derivatives. Critical steps include:

  • Thiolation: Reacting 3-ethyl-6-methyl-4-oxo-3,4-dihydroquinazoline-2-thiol with haloacetic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Purification: Recrystallization from acetic acid or ethanol to isolate the final product, as demonstrated in analogous syntheses of thio-linked heterocycles .
  • Key variables affecting yield include reaction time, solvent polarity, and stoichiometric ratios of reactants.

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?

  • Answer: A combination of techniques is recommended:

  • X-ray crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to confirm bond lengths, angles, and stereochemistry .
  • NMR spectroscopy: ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) identify substituent environments, such as methyl (δ ~2.4 ppm) and ethyl groups (δ ~1.2–1.4 ppm) .
  • IR spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present) validate functional groups .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • Answer: Standard assays include:

  • Enzyme inhibition: Kinetic studies using fluorogenic substrates to measure IC₅₀ values for targets like α-glucosidase or kinases .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • ADME prediction: Computational tools (e.g., SwissADME) evaluate drug-likeness via Lipinski’s rule of five, focusing on log P (<5) and hydrogen-bond donors/acceptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Answer: Discrepancies often arise from structural analogs or assay variability. Methodological solutions include:

  • Meta-analysis: Cross-referencing data from analogs (e.g., 2-((6-R-quinolin-4-yl)thio)acetic acid derivatives) to identify substituent-dependent trends .
  • Dose-response validation: Repeating assays under standardized conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .
  • Molecular docking: Simulating binding interactions with target proteins (e.g., using AutoDock Vina) to rationalize activity differences .

Q. What experimental design considerations are critical for optimizing synthetic yield and purity?

  • Answer: Key factors include:

  • Catalyst selection: Using phase-transfer catalysts (e.g., TBAB) to enhance thiol-alkylation efficiency .
  • Reaction monitoring: TLC or HPLC to track intermediate formation and minimize side products (e.g., disulfide byproducts) .
  • Temperature control: Maintaining reflux conditions (e.g., 80°C in ethanol) to ensure complete cyclization without decomposition .

Q. How can researchers address challenges in reproducing published synthetic protocols for this compound?

  • Answer: Common issues include incomplete reagent descriptions or proprietary conditions. Strategies involve:

  • Alternative solvents: Replacing DMF with acetonitrile or THF to improve solubility while reducing side reactions .
  • Scale adjustments: Testing small-scale reactions (1–5 mmol) to optimize parameters before scaling up .
  • Analytical cross-checking: Comparing NMR/IR data with literature to confirm intermediate identity .

Q. What methodologies are recommended for elucidating the mechanism of action in enzyme inhibition studies?

  • Answer: Advanced approaches include:

  • Kinetic analysis: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
  • Isothermal titration calorimetry (ITC): Quantifying binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Mutagenesis studies: Engineering enzyme active-site mutants (e.g., via CRISPR-Cas9) to identify critical residues for inhibition .

Data Contradiction and Validation

Q. How should researchers interpret conflicting toxicity profiles reported for structurally similar compounds?

  • Answer: Toxicity variations (e.g., sodium salts vs. free acids) often relate to bioavailability. Mitigation steps include:

  • In vitro/in vivo correlation: Comparing cytotoxicity (e.g., IC₅₀ in cell lines) with acute toxicity (e.g., LD₅₀ in rodents) .
  • Metabolite profiling: LC-MS/MS to identify toxic degradation products or reactive intermediates .

Q. What strategies validate the compound’s stability under physiological conditions?

  • Answer: Stability assays include:

  • pH-dependent degradation: Incubating the compound in buffers (pH 1–9) and analyzing via HPLC to assess half-life .
  • Plasma stability: Exposure to human plasma at 37°C, followed by precipitation and quantification of intact compound .

Methodological Resources

  • Crystallography: SHELX suite for structure refinement .
  • Synthesis protocols: Multi-step procedures from , and 12.
  • Biological assays: Standardized protocols for enzyme inhibition and cytotoxicity .

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